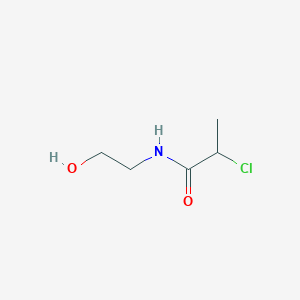
2-chloro-N-(2-hydroxyethyl)propanamide
描述
2-chloro-N-(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H10ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as chlorhexidine gluconate, a well-known disinfectant and antiseptic agent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide can be achieved through various methods. One notable approach involves the use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This method enables the polymerization of two monomers with differing activity and polarity in two stages . The reaction conditions typically involve solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, among others .
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
化学反应分析
Types of Reactions: 2-chloro-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including substitution reactions. It can act as a bifunctional initiator in ATRP, enabling the formation of well-defined polymer chains .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-bromoisobutyryl bromide for the activation of polymer blocks . The reaction conditions often involve solvents like dichloromethane and N,N-dimethylformamide .
Major Products Formed: The major products formed from reactions involving this compound include well-defined polymer chains with specific molecular weights and functionalities .
科学研究应用
2-chloro-N-(2-hydroxyethyl)propanamide has a wide range of scientific research applications. It is used as a disinfectant and antiseptic agent in various fields, including medicine and industry. Additionally, it serves as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures .
作用机制
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)propanamide involves its role as a bifunctional initiator in ATRP. It enables the polymerization of monomers with differing activity and polarity, leading to the formation of well-defined polymer chains . The molecular targets and pathways involved in this process include the activation of polymer blocks using reagents like α-bromoisobutyryl bromide .
相似化合物的比较
Similar Compounds: Similar compounds to 2-chloro-N-(2-hydroxyethyl)propanamide include other bifunctional initiators used in ATRP, such as 2-bromo-N-(2-hydroxyethyl)propanamide and 2-iodo-N-(2-hydroxyethyl)propanamide .
Uniqueness: What sets this compound apart from similar compounds is its specific application as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures with well-defined molecular weights and functionalities .
生物活性
2-Chloro-N-(2-hydroxyethyl)propanamide, also known as NCPAE, is a chemical compound with notable applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a chloro substituent and a hydroxyethyl group, contributes to its reactivity and potential biological activity. This article explores the biological activity of NCPAE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C7H14ClNO2. The compound's structure includes:
- Chloro Group : Enhances reactivity, allowing for nucleophilic attack.
- Hydroxyethyl Group : Contributes to solubility and interaction with biological systems.
NCPAE exhibits several mechanisms that facilitate its biological activity:
- Nucleophilic Substitution : The nitrogen atom in the amide group can act as a nucleophile, participating in substitution reactions that are crucial for its reactivity in biological systems.
- Polymerization Initiation : As a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), NCPAE can create well-defined polymers with controlled molecular weight, which can be used in drug delivery systems .
Biological Applications
Case Studies
- Study on Antitumor Properties : A study investigating the effects of various amide compounds on cancer cell lines demonstrated that certain derivatives of NCPAE exhibited significant cytotoxicity against tumor cells. The study utilized assays to measure cell viability and apoptosis induction, highlighting the potential of NCPAE derivatives in cancer therapy .
- Polymer Synthesis for Drug Delivery : In a recent study, researchers synthesized polystyrene-block-poly(N-isopropylacrylamide) (PNIPAM) using NCPAE as an initiator. The resulting polymers displayed thermoresponsive properties suitable for drug delivery applications, allowing for controlled release based on temperature changes .
Research Findings
The following table summarizes key findings from recent research on this compound and its derivatives:
属性
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKNEFDRPEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














